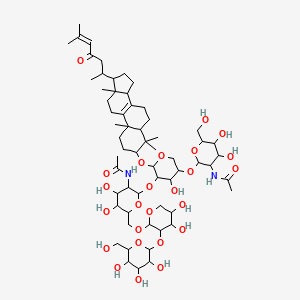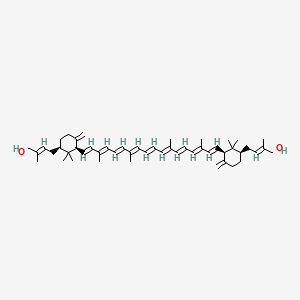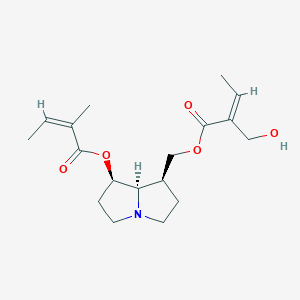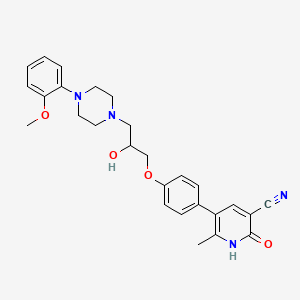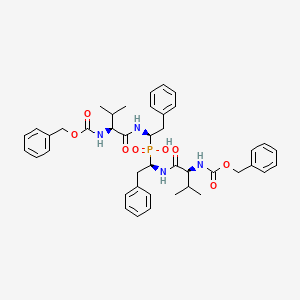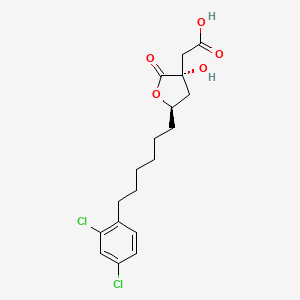
SC 19220
Übersicht
Beschreibung
SC-19220 is a synthetic organic compound known as 8-Chloro-dibenzo[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-acetylhydrazide. It is primarily recognized for its role as a selective antagonist of the EP1 receptor, a subtype of the prostaglandin E2 receptor. This compound has been extensively studied for its biological activities, particularly in the context of inflammation and bone resorption .
Wissenschaftliche Forschungsanwendungen
SC-19220 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen und Signalwegen verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation zellulärer Reaktionen und Signalmechanismen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen, die mit Entzündungen und Knochenresorption einhergehen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Qualitätskontrolle eingesetzt
5. Wirkmechanismus
SC-19220 übt seine Wirkungen aus, indem es selektiv den EP1-Rezeptor antagonisiert, einen Subtyp des Prostaglandin-E2-Rezeptors. Diese Antagonisierung hemmt die Bindung von Prostaglandin E2 an den EP1-Rezeptor und moduliert so verschiedene nachgeschaltete Signalwege. Es wurde gezeigt, dass die Verbindung die Osteoklastogenese hemmt, indem sie den RANK/RANKL-Signalweg in Osteoklastenvorläufern unterdrückt. Dies beinhaltet die Herunterregulierung von Schlüsselproteinen wie c-Src und NFAT2 .
Ähnliche Verbindungen:
SC-560: Ein weiterer Prostaglandin-Rezeptor-Antagonist mit unterschiedlicher Selektivität.
SC-51322: Eine Verbindung mit ähnlichen Rezeptor-antagonistischen Eigenschaften, jedoch unterschiedlicher chemischer Struktur.
SC-58125: Ein selektiver Inhibitor eines anderen Prostaglandin-Rezeptor-Subtyps
Vergleich: SC-19220 ist einzigartig in seiner hohen Selektivität für den EP1-Rezeptor, was es von anderen Prostaglandin-Rezeptor-Antagonisten unterscheidet. Seine spezifische Hemmung des EP1-Rezeptors macht es besonders wertvoll in der Forschung zu Entzündungen und Knochenresorption, Bereichen, in denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind .
Wirkmechanismus
Target of Action
SC 19220, also known as N’-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, is a selective antagonist of the EP1 receptor . The EP1 receptor is a subtype of prostaglandin E (PGE) receptors, which are involved in various physiological and pathological processes .
Mode of Action
As a competitive antagonist, this compound competes with prostaglandin E2 (PGE2) for binding to the EP1 receptor . By blocking the activity of the EP1 receptor, this compound can modulate various cellular responses that are mediated by this receptor .
Biochemical Pathways
The EP1 receptor is part of the signaling pathways that regulate various physiological processes. For instance, it plays a role in the RANK/RANKL signaling pathway, which is crucial for osteoclastogenesis . This compound has been shown to inhibit RANKL-induced osteoclastogenesis by suppressing the RANK/RANKL signaling pathway in osteoclast precursors .
Result of Action
The antagonistic action of this compound on the EP1 receptor leads to various cellular effects. For example, it has been shown to inhibit the contraction of smooth muscles in response to prostaglandins E2 and F2α . In the context of osteoclastogenesis, this compound inhibits the formation of osteoclasts by suppressing the RANK/RANKL signaling pathway .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its effectiveness . .
Biochemische Analyse
Biochemical Properties
SC 19220 is a competitive antagonist of prostaglandin E receptors . It competes with PGE 2 in regulating vesicourethral motility and increases the bladder capacity of rats . It inhibits the contraction of smooth muscles in response to prostaglandins E 2 and F 2α .
Cellular Effects
This compound has been used to study the role of prostaglandin E 2 in oxygen-glucose deprivation-induced neurotoxicity and preconditioning-induced neuroprotection in rat cortical cultures . It competes with PGE 2 in regulating vesicourethral motility and increases the bladder capacity of rats .
Molecular Mechanism
This compound is a selective EP 1 receptor antagonist . It competes with PGE 2 in regulating vesicourethral motility and increases the bladder capacity of rats . It inhibits the contraction of smooth muscles in response to prostaglandins E 2 and F 2α .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von SC-19220 umfasst die Reaktion von 8-Chlor-dibenzo[b,f][1,4]oxazepin-10(11H)-carbonsäure mit 2-Acetylhydrazin. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird dann mittels Hochleistungsflüssigkeitschromatographie gereinigt, um eine Reinheit von ≥98 % zu erreichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von SC-19220 folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um Konsistenz und Reinheit zu gewährleisten. Die Verbindung wird in fester Form hergestellt und typischerweise bei Raumtemperatur gelagert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: SC-19220 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: SC-19220 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: SC-19220 kann Substitutionsreaktionen eingehen, insbesondere am Chloratom, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Oxide, reduzierte Derivate und substituierte Verbindungen, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
SC-560: Another prostaglandin receptor antagonist with different selectivity.
SC-51322: A compound with similar receptor antagonistic properties but different chemical structure.
SC-58125: A selective inhibitor of a different prostaglandin receptor subtype
Comparison: SC-19220 is unique in its high selectivity for the EP1 receptor, which distinguishes it from other prostaglandin receptor antagonists. Its specific inhibition of the EP1 receptor makes it particularly valuable in research focused on inflammation and bone resorption, areas where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10(21)18-19-16(22)20-9-11-4-2-3-5-14(11)23-15-7-6-12(17)8-13(15)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNURFLJTOUGOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)N1CC2=CC=CC=C2OC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-87-0 | |
| Record name | 8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-acetylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


